molecular formula C6H14Cl2N2O2 B15156198 2-(Piperazin-2-yl)acetic acid dihydrochloride

2-(Piperazin-2-yl)acetic acid dihydrochloride

Cat. No.: B15156198
M. Wt: 217.09 g/mol
InChI Key: NHSMQJKCUKLSGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-2-yl)acetic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-2-yl)acetic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2-(Piperazin-2-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-2-yl)acetic acid dihydrochloride is unique due to its specific structure and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H14Cl2N2O2

Molecular Weight

217.09 g/mol

IUPAC Name

2-piperazin-2-ylacetic acid;dihydrochloride

InChI

InChI=1S/C6H12N2O2.2ClH/c9-6(10)3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H

InChI Key

NHSMQJKCUKLSGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC(=O)O.Cl.Cl

Origin of Product

United States

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